molecular formula C6H12O5 B3049933 6-Deoxy-beta-D-glucopyranose CAS No. 22611-09-2

6-Deoxy-beta-D-glucopyranose

Cat. No.: B3049933
CAS No.: 22611-09-2
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-VFUOTHLCSA-N
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Description

6-Deoxy-beta-D-glucopyranose, also known as quinovose, is a deoxy sugar derived from glucose. It is characterized by the absence of a hydroxyl group at the sixth carbon position, which is replaced by a hydrogen atom. This structural modification imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-beta-D-glucopyranose typically involves the selective deoxygenation of glucose derivatives. One common method is the reduction of 6-deoxy-6-iodo-D-glucopyranose using zinc in acetic acid. Another approach involves the use of D-glucal as a starting material, which undergoes a series of reactions including azidation and reduction to yield this compound .

Industrial Production Methods: Industrial production of this compound is less common due to the specificity of its applications. scalable methods have been developed, such as the catalytic hydrogenation of 6-deoxy-6-nitro-D-glucopyranose, which offers a high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-deoxy-D-gluconic acid.

    Reduction: Reduction reactions can yield 6-deoxy-D-glucitol.

    Substitution: Halogenation reactions can replace the hydrogen at the sixth position with halogens like chlorine or bromine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Deoxy-beta-D-glucopyranose has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Deoxy-beta-D-glucopyranose involves its interaction with specific enzymes and receptors. As a deoxy sugar, it can inhibit certain glycosidases by mimicking the natural substrate, thereby blocking the enzyme’s active site. This inhibition can disrupt carbohydrate metabolism pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 6-Deoxy-alpha-D-glucopyranose
  • 6-Deoxy-beta-D-galactopyranose
  • 6-Deoxy-beta-D-mannopyranose

Comparison: 6-Deoxy-beta-D-glucopyranose is unique due to its specific deoxygenation at the sixth carbon, which distinguishes it from other deoxy sugars. This structural feature influences its reactivity and interaction with biological molecules, making it particularly useful in studies of enzyme inhibition and carbohydrate synthesis .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-VFUOTHLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22611-09-2
Record name 6-Deoxy-beta-D-glucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022611092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-DEOXY-.BETA.-D-GLUCOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8L824OX3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Deoxy-beta-D-glucopyranose
Reactant of Route 2
6-Deoxy-beta-D-glucopyranose
Reactant of Route 3
6-Deoxy-beta-D-glucopyranose
Reactant of Route 4
6-Deoxy-beta-D-glucopyranose
Reactant of Route 5
6-Deoxy-beta-D-glucopyranose
Reactant of Route 6
6-Deoxy-beta-D-glucopyranose

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